molecular formula C7H12O B3386010 3-Cyclohepten-1-ol CAS No. 6925-17-3

3-Cyclohepten-1-ol

Cat. No.: B3386010
CAS No.: 6925-17-3
M. Wt: 112.17 g/mol
InChI Key: QLYKCLPUYZYGSU-UHFFFAOYSA-N
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Description

3-Cyclohepten-1-ol is an organic compound with the molecular formula C₇H₁₂O It is a cyclic alcohol with a seven-membered ring containing a double bond and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Cyclohepten-1-ol can be synthesized through several methods. One common approach involves the allylic acetoxylation of cycloheptene. In this method, cycloheptene is reacted with palladium acetate, benzoquinone, and manganese dioxide in anhydrous acetic acid at 60°C for 28 hours. The product is then purified through distillation .

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Cyclohepten-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form 3-Cyclohepten-1-one.

    Reduction: The double bond can be reduced to form cycloheptanol.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

    Oxidation: 3-Cyclohepten-1-one

    Reduction: Cycloheptanol

    Substitution: Various substituted cycloheptenes depending on the reagent used

Scientific Research Applications

3-Cyclohepten-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyclohepten-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The double bond in the ring can participate in addition reactions, altering the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Cycloheptanol: Lacks the double bond present in 3-Cyclohepten-1-ol.

    3-Cyclohepten-1-one: Contains a carbonyl group instead of a hydroxyl group.

    Cyclohexen-1-ol: Has a six-membered ring instead of a seven-membered ring.

Uniqueness

This compound is unique due to its combination of a seven-membered ring, a double bond, and a hydroxyl group. This structure imparts distinct chemical properties and reactivity compared to its similar compounds .

Properties

IUPAC Name

cyclohept-3-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c8-7-5-3-1-2-4-6-7/h1,3,7-8H,2,4-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLYKCLPUYZYGSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CCC(C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20311640
Record name 3-Cyclohepten-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20311640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6925-17-3
Record name 3-Cyclohepten-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20311640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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